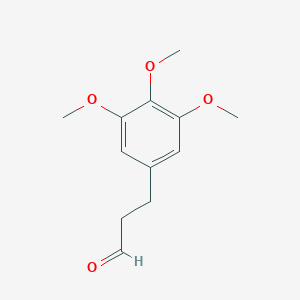
8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
概要
説明
8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble compound known for its strong fluorescent properties. It is commonly used as a fluorogenic substrate for esterases and lipases, making it valuable in various biochemical assays .
作用機序
Target of Action
The primary target of 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt, also known as trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate, is lipase
Mode of Action
This compound acts as a fluorogenic substrate for lipases . When lipase acts on this substrate, it results in an increase in fluorescence emission . This change can be measured using fluorescence kinetics, providing a method to establish lipase activity .
Biochemical Pathways
The compound is involved in the biochemical pathway of lipid digestion and metabolism. It is used as a substrate by lipases, which catalyze the breakdown of lipids. The resulting increase in fluorescence emission is a downstream effect of this enzymatic reaction .
Pharmacokinetics
It is known to be highly polar and water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. These properties could potentially impact the compound’s bioavailability.
Result of Action
The action of lipase on this compound results in an increase in fluorescence emission . This change can be measured using fluorescence kinetics, providing a method to establish lipase activity . This makes the compound useful as a fluorogenic substrate for the assay of lipases .
Action Environment
The compound forms tight micelles in aqueous solutions . Its fluorescence intensity is pH-dependent , indicating that the pH of the environment can influence the compound’s action and efficacy. The compound is also stable under desiccating conditions and can be stored at -20°C .
生化学分析
Biochemical Properties
The 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt is a substrate for esterases and lipases . Lipase activity can be established by measuring the fluorescence kinetics following the increase in emission of HPTS (hydroxypyrene trisulfonic acid) . The compound’s interactions with these enzymes are crucial for its biochemical role.
Cellular Effects
The cellular effects of this compound are primarily related to its role as a substrate for esterases and lipases . The compound’s fluorescence properties allow for the monitoring of these enzymatic activities, providing insights into cellular processes such as lipid metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with esterases and lipases . The compound is a substrate for these enzymes, and its conversion can be monitored due to its fluorescence properties .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its role as a substrate for esterases and lipases . Over time, the compound is metabolized by these enzymes, with the rate of this process being monitored through changes in fluorescence .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its metabolism by esterases and lipases . These enzymes metabolize the compound, a process that can be monitored due to the compound’s fluorescence properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its high polarity and water solubility . These properties may facilitate its distribution and interaction with target enzymes .
Subcellular Localization
Given its role as a substrate for esterases and lipases, it may be localized in areas where these enzymes are present .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt involves the esterification of 1-hydroxypyrene-3,6,8-trisulfonic acid trisodium salt with octanoic acid. This reaction typically requires the presence of a dehydrating agent and a catalyst to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions: 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt primarily undergoes hydrolysis and esterification reactions. It can also participate in substitution reactions due to the presence of sulfonic acid groups .
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with the aid of acids or bases.
Esterification: Requires dehydrating agents like sulfuric acid and catalysts such as p-toluenesulfonic acid.
Major Products:
Hydrolysis: Produces 1-hydroxypyrene-3,6,8-trisulfonic acid trisodium salt and octanoic acid.
Esterification: Forms the desired this compound.
科学的研究の応用
8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt is widely used in scientific research due to its fluorescent properties. Some of its applications include:
類似化合物との比較
- 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt
- 6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt
- 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt
- 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt hydrate
Comparison: 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt is unique due to its octanoyl group, which enhances its hydrophobic interactions and makes it suitable for studying lipase activity. In contrast, other similar compounds may lack this hydrophobic tail, limiting their applications in lipase assays .
特性
IUPAC Name |
trisodium;8-octanoyloxypyrene-1,3,6-trisulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O11S3.3Na/c1-2-3-4-5-6-7-22(25)35-18-12-19(36(26,27)28)15-10-11-17-21(38(32,33)34)13-20(37(29,30)31)16-9-8-14(18)23(15)24(16)17;;;/h8-13H,2-7H2,1H3,(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVSWISDVXUSGY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555893 | |
| Record name | Trisodium 8-(octanoyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115787-84-3 | |
| Record name | Trisodium 8-(octanoyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


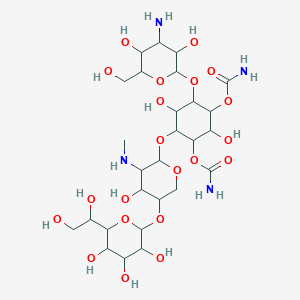
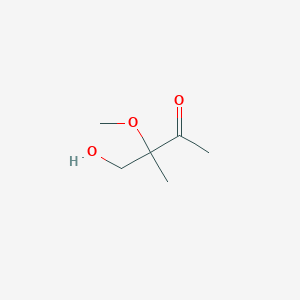
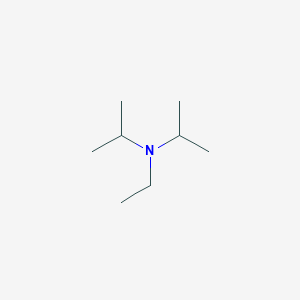
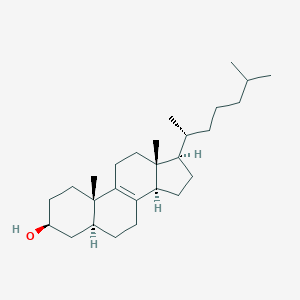
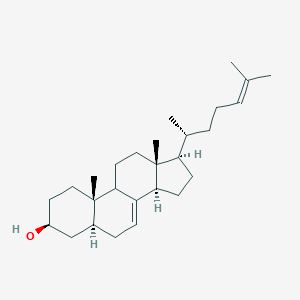
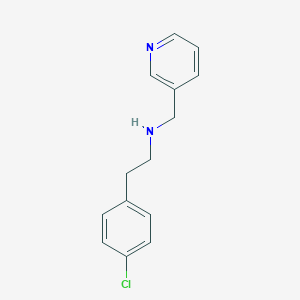
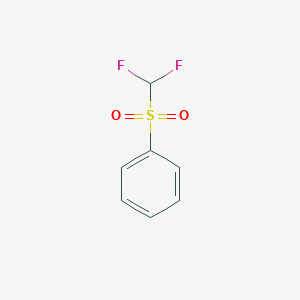

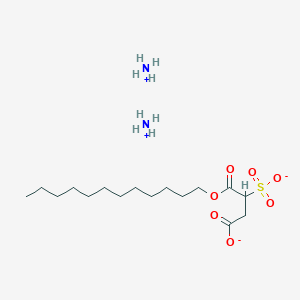
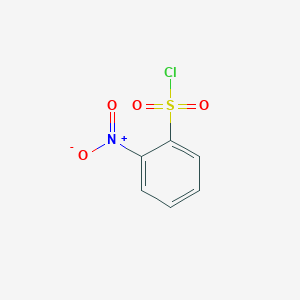
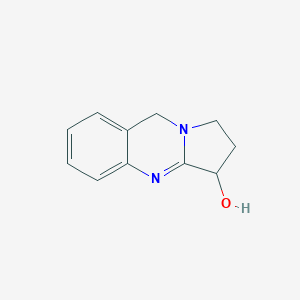
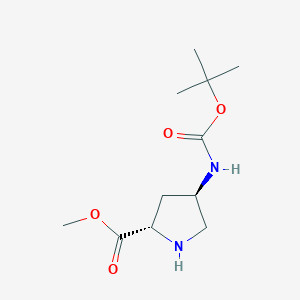
![4-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINOXALINE](/img/structure/B45328.png)
